physicochemical properties of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
physicochemical properties of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
An In-depth Technical Guide to the Physicochemical Properties of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a chiral morpholine derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development. This technical guide provides a detailed examination of the key physicochemical parameters of this compound, including its structure, pKa, lipophilicity (logP), and aqueous solubility. Furthermore, this guide presents field-proven, step-by-step experimental protocols for the accurate determination of these properties, designed to ensure scientific integrity and reproducibility. Visual workflows and in-depth discussions on the causal relationships between experimental choices and data quality are included to empower researchers in their own characterization endeavors.
Introduction: The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including ionization state (pKa), lipophilicity (logP), and aqueous solubility, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] A delicate balance of these properties is essential for a compound to effectively reach its biological target, exert its therapeutic effect, and be safely eliminated from the body.[3][4] For instance, a compound that is too lipophilic may exhibit poor solubility and be prone to non-specific binding, while a highly polar molecule may struggle to cross cellular membranes. Therefore, the early and accurate characterization of a compound's physicochemical profile is a cornerstone of modern drug discovery, enabling informed decision-making and reducing the likelihood of late-stage failures.[5] This guide focuses on (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, providing a framework for its comprehensive physicochemical evaluation.
Compound Profile: (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine
A clear identification of the molecule is the first step in any rigorous scientific investigation.
| Property | Value | Source |
| IUPAC Name | (2S)-N,N-dimethyl-1-morpholin-2-ylmethanamine | N/A |
| CAS Number | 214273-18-4 | [6] |
| Molecular Formula | C₇H₁₆N₂O | [7] |
| Molecular Weight | 144.22 g/mol | [7] |
| Chemical Structure | ![]() | N/A |
| Canonical SMILES | CN(C)C[C@@H]1CNCCO1 | [6] |
Note: The dihydrochloride salt of this compound is also commercially available (CAS: 1956435-56-5).[8]
Ionization Constant (pKa): A Key Determinant of In Vivo Behavior
The pKa of a molecule dictates its charge state at a given pH. For (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, the presence of two basic nitrogen atoms (the secondary amine in the morpholine ring and the tertiary dimethylamino group) suggests it will have two pKa values. The ionization state significantly influences a drug's solubility, permeability, and interaction with its biological target.
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is a highly precise and widely accepted method for pKa determination.[9] It involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is incrementally added. The pKa is determined from the inflection point of the resulting titration curve.
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Preparation of Solutions:
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Accurately weigh approximately 10-20 mg of (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution (to maintain constant ionic strength).
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Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.
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Instrumentation Setup:
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Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
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Place the compound solution in a thermostatted beaker at 25°C with a magnetic stirrer.
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Immerse the calibrated pH electrode and the tip of a calibrated burette containing the 0.1 M HCl titrant into the solution.
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-
Titration Procedure:
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Record the initial pH of the solution.
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Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration until the pH has changed significantly, passing through the equivalence points.
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-
Data Analysis:
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Plot the measured pH versus the volume of titrant added to obtain the titration curve.
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Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to accurately determine the equivalence points (where the derivative is at a maximum).
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The pKa values correspond to the pH at the half-equivalence points.
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Visualizing the pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP/logD): Gauging Membrane Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. For ionizable compounds like (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine, the distribution coefficient (logD) at a specific pH is more relevant, as it considers both the ionized and non-ionized forms.[10]
Experimental Determination of logP/logD via the Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for determining logP.[11] It involves directly measuring the concentration of the analyte in both the aqueous and organic phases after they have reached equilibrium.
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Phase Preparation:
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Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for logD) with n-octanol by vigorously mixing them and allowing the phases to separate overnight.
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-
Partitioning:
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Prepare a stock solution of the compound in the aqueous phase at a known concentration.
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In a screw-cap vial, combine a known volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.
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Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).
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-
Phase Separation and Analysis:
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Centrifuge the vial to ensure complete separation of the two phases.
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Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
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Calculation:
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Calculate the partition coefficient (P) or distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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logP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
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Visualizing the logP Determination Workflow
Caption: Workflow for logP/logD determination by the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a compound that can dissolve in water at a given temperature and pH. It is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and, consequently, its oral bioavailability.[12][13][14]
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility, also known as equilibrium solubility, is considered the "gold standard" as it measures the solubility of a compound in its most stable solid form at equilibrium.[15]
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Sample Preparation:
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Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4, and 9.0). The excess solid is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.
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-
Sample Processing:
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After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the suspensions through a low-binding filter (e.g., 0.22 µm PVDF) to remove the undissolved solid.
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-
Quantification:
-
Dilute the clear filtrate with a suitable solvent.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS, by comparing it to a standard curve.
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Visualizing the Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Synthesis and Potential Impact of Impurities
While a detailed synthetic route for (S)-N,N-Dimethyl-1-(morpholin-2-yl)methanamine is not the primary focus of this guide, it is important to consider that impurities from the synthesis can affect physicochemical measurements. Common synthetic strategies for morpholine derivatives may involve the cyclization of amino alcohols or the functionalization of a pre-existing morpholine scaffold.[16][17] Potential impurities could include starting materials, reagents, by-products, or the opposite enantiomer. It is crucial to use a highly purified and well-characterized sample for physicochemical property determination to ensure the data's accuracy and relevance.
Conclusion: An Integrated Perspective
The are inextricably linked and collectively determine its drug-like potential. A low pKa will result in a significant portion of the molecule being protonated at physiological pH, which will likely enhance its aqueous solubility but may hinder its passive diffusion across lipid membranes. The logD at pH 7.4 will provide a more accurate measure of its lipophilicity in a biological context. By systematically determining these key parameters using the robust protocols outlined in this guide, researchers can build a comprehensive profile of this compound, enabling more accurate predictions of its in vivo behavior and facilitating its progression through the drug discovery pipeline.
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